molecular formula C8H16N2O3 B2451711 Methyl 3-[2-(dimethylamino)acetamido]propanoate CAS No. 1696128-99-0

Methyl 3-[2-(dimethylamino)acetamido]propanoate

Cat. No.: B2451711
CAS No.: 1696128-99-0
M. Wt: 188.227
InChI Key: OBQGMRCESSDDTL-UHFFFAOYSA-N
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Description

Methyl 3-[2-(dimethylamino)acetamido]propanoate is a versatile chemical compound used in various scientific research fields. It serves as a building block for synthesizing numerous compounds, contributing to advancements in drug discovery, materials science, and chemical biology.

Mechanism of Action

Amines

, such as dimethylamine, are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .

Esters

, like methyl propionate, are common compounds in organic chemistry and biology. They are characterized by a carbonyl adjacent to an ether functional group. They are often synthesized for use in fragrances and flavors or for their physical properties (for example, polymers including polyesters and lipids) .

The environment in which a reaction takes place can greatly influence the action of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-(dimethylamino)acetamido]propanoate typically involves the reaction of dimethylaminoacetyl chloride with methyl 3-aminopropanoate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(dimethylamino)acetamido]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[2-(dimethylamino)acetamido]propanoate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a precursor for synthesizing complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is employed in drug discovery and development, particularly in the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(dimethylamino)propanoate
  • Methyl N,N-dimethyl-β-alanine
  • Methyl N,N-dimethyl-β-aminopropionate

Uniqueness

Methyl 3-[2-(dimethylamino)acetamido]propanoate stands out due to its unique structural features, which confer specific reactivity and binding properties. The presence of both the dimethylamino and acetyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research applications .

Properties

IUPAC Name

methyl 3-[[2-(dimethylamino)acetyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-10(2)6-7(11)9-5-4-8(12)13-3/h4-6H2,1-3H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQGMRCESSDDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1696128-99-0
Record name methyl 3-[2-(dimethylamino)acetamido]propanoate
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